Cas no 865248-13-1 (ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
865248-13-1 structure
Product name:ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS No:865248-13-1
MF:C16H21N3O5S2
Molecular Weight:399.485041379929
CID:6129878
PubChem ID:4084594

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • 3(2H)-Benzothiazoleacetic acid, 6-(aminosulfonyl)-2-[(2,2-dimethyl-1-oxopropyl)imino]-, ethyl ester
    • ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
    • (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
    • 865248-13-1
    • SR-01000012045
    • F1366-2994
    • AKOS024607484
    • SR-01000012045-1
    • インチ: 1S/C16H21N3O5S2/c1-5-24-13(20)9-19-11-7-6-10(26(17,22)23)8-12(11)25-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3,(H2,17,22,23)
    • InChIKey: HONIMIRFGPSINP-UHFFFAOYSA-N
    • SMILES: S1C2=CC(S(N)(=O)=O)=CC=C2N(CC(OCC)=O)C1=NC(=O)C(C)(C)C

計算された属性

  • 精确分子量: 399.09226313g/mol
  • 同位素质量: 399.09226313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 694
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 153Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 588.6±60.0 °C(Predicted)
  • 酸度系数(pKa): 9.52±0.20(Predicted)

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1366-2994-1mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1366-2994-20mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1366-2994-40mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1366-2994-15mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1366-2994-5μmol
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1366-2994-10mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1366-2994-20μmol
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1366-2994-75mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1366-2994-30mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1366-2994-5mg
ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-13-1 90%+
5mg
$69.0 2023-05-17

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetateに関する追加情報

Ethyl 2-(2Z)-2-(2,2-Dimethylpropanoyl)Imino-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-3-YlAcetate: A Comprehensive Overview

Ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 865248-13-1) is a complex organic compound with a unique structure that combines several functional groups. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science. The molecule's structure is characterized by a benzothiazole ring system, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. The presence of the sulfamoyl group (-SO₂NH-) and the imino group (=NH) further enhances its chemical versatility.

The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway for this compound, improving yield and purity. The use of transition metal catalysts has been particularly beneficial in facilitating key steps such as the formation of the benzothiazole ring and the coupling of the sulfamoyl group.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. The benzothiazole moiety is known to exhibit antimicrobial and anti-inflammatory properties, making it a valuable component in drug design. Additionally, the sulfamoyl group can act as a bioisostere for other functional groups, allowing for further chemical modifications to tailor the compound's properties for specific therapeutic applications.

Recent studies have explored the use of this compound in the development of novel materials with unique optical and electronic properties. The benzothiazole ring system is known to exhibit fluorescence under certain conditions, which could be harnessed for applications in sensors and imaging technologies. Furthermore, the presence of the imino group introduces additional flexibility into the molecule, enabling it to form hydrogen bonds and participate in supramolecular assemblies.

In terms of pharmacokinetics, this compound has shown moderate solubility in aqueous solutions, which is a critical factor for its potential use as an oral drug. However, its stability under physiological conditions requires further investigation to ensure its suitability for therapeutic applications. Researchers are currently exploring methods to enhance its bioavailability while maintaining its desired pharmacological properties.

The environmental impact of this compound is another area of interest. Given its complex structure and potential use in pharmaceuticals, understanding its degradation pathways and ecological effects is essential. Preliminary studies suggest that the compound undergoes hydrolysis under alkaline conditions, but further research is needed to assess its long-term environmental fate.

In conclusion, ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 865248-13-1) represents a significant advancement in organic chemistry with diverse potential applications. Its unique structure and functional groups make it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.

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